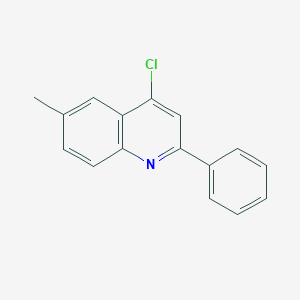

4-Chloro-6-methyl-2-phenylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methyl-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLXBAREWKKMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427420 | |

| Record name | 4-Chloro-6-methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18618-02-5 | |

| Record name | 4-Chloro-6-methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-methyl-2-phenylquinoline: Synthesis, Characterization, and Therapeutic Potential

Core Molecular Attributes of 4-Chloro-6-methyl-2-phenylquinoline

4-Chloro-6-methyl-2-phenylquinoline is a substituted quinoline derivative featuring a chlorine atom at the 4-position, a methyl group at the 6-position, and a phenyl group at the 2-position of the quinoline core. This unique arrangement of substituents imparts specific physicochemical properties that are of great interest in the field of drug discovery.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂ClN | [1] |

| Molecular Weight | 253.73 g/mol | [1] |

| CAS Number | 18618-02-5 | [1] |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=C(C=N2)C3=CC=CC=C3)Cl | [2] |

The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[3] The substituents on this particular derivative are expected to modulate its biological activity, solubility, and metabolic stability. The phenyl group at the 2-position can engage in π-π stacking interactions with biological targets, the methyl group at the 6-position can influence lipophilicity and binding pocket interactions, and the chlorine atom at the 4-position serves as a reactive handle for further chemical modifications, a key feature for developing libraries of related compounds.[4]

Synthesis of 4-Chloro-6-methyl-2-phenylquinoline: A Step-by-Step Protocol

The synthesis of 4-Chloro-6-methyl-2-phenylquinoline can be efficiently achieved through a multi-step process, beginning with the well-established Combes quinoline synthesis, followed by chlorination. This approach offers a reliable and scalable route to the target molecule.

Overall Synthesis Workflow

Caption: Synthetic route to 4-Chloro-6-methyl-2-phenylquinoline.

Experimental Protocol

Step 1: Synthesis of 6-Methyl-2-phenylquinolin-4-ol (Combes Reaction)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-toluidine (10.7 g, 0.1 mol) and benzoylacetone (16.2 g, 0.1 mol).

-

Acid Catalysis: Slowly add concentrated sulfuric acid (20 mL) to the stirred mixture. The addition should be done cautiously in an ice bath to control the exothermic reaction.

-

Heating: After the addition is complete, heat the reaction mixture to 110°C and maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice (200 g).

-

Neutralization and Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. A solid precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash it thoroughly with water, and then recrystallize from ethanol to yield pure 6-Methyl-2-phenylquinolin-4-ol.

Step 2: Synthesis of 4-Chloro-6-methyl-2-phenylquinoline

-

Reaction Setup: In a 100 mL round-bottom flask, place the dried 6-Methyl-2-phenylquinolin-4-ol (12.45 g, 0.05 mol) and add phosphorus oxychloride (POCl₃, 25 mL, 0.27 mol).

-

Heating: Heat the mixture under reflux for 3 hours. The reaction should be carried out in a well-ventilated fume hood.

-

Removal of Excess Reagent: After cooling, carefully remove the excess POCl₃ under reduced pressure.

-

Work-up: Cautiously pour the residue onto crushed ice (150 g) with vigorous stirring.

-

Neutralization and Extraction: Neutralize the mixture with a cold aqueous solution of sodium hydroxide (10% w/v). The product will precipitate as a solid. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product. Purify the solid by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-Chloro-6-methyl-2-phenylquinoline.

Analytical Characterization

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the quinoline and phenyl rings in the range of 7.0-8.5 ppm. A singlet for the methyl group protons around 2.5 ppm. A singlet for the proton at the 3-position of the quinoline ring around 7.2 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm. The carbon bearing the chlorine atom (C4) would appear around 140-145 ppm. The methyl carbon would be observed around 21 ppm. |

| IR (Infrared) Spectroscopy | Characteristic peaks for C-H stretching of aromatic and methyl groups (~3050 and ~2920 cm⁻¹), C=C and C=N stretching in the aromatic system (1600-1450 cm⁻¹), and a C-Cl stretching vibration (~750 cm⁻¹). |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ at m/z 253 and an [M+2]⁺ peak at m/z 255 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. |

Potential Applications in Drug Discovery and Development

The quinoline nucleus is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities.[3][7] Substituted quinolines have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[8][9]

Anticancer Potential

Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and the disruption of microtubule polymerization.[8] Furthermore, certain chloroquinolines have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[9] The structure of 4-Chloro-6-methyl-2-phenylquinoline makes it a compelling candidate for screening against a panel of cancer cell lines.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Antimicrobial and Anti-inflammatory Activity

The quinoline scaffold is present in several antibacterial and antiprotozoal drugs. The incorporation of a chlorine atom can enhance the antimicrobial properties of a molecule. Thus, 4-Chloro-6-methyl-2-phenylquinoline warrants investigation for its activity against a range of bacterial and fungal pathogens. Additionally, some quinoline derivatives have been reported to possess anti-inflammatory properties, suggesting another avenue for pharmacological evaluation.[10]

Conclusion and Future Directions

4-Chloro-6-methyl-2-phenylquinoline represents a versatile and promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis allows for the generation of analogs for structure-activity relationship (SAR) studies. The predicted physicochemical properties and the known biological activities of related quinolines strongly suggest that this compound could exhibit valuable pharmacological effects.

Future research should focus on the definitive synthesis and comprehensive spectroscopic characterization of 4-Chloro-6-methyl-2-phenylquinoline to confirm its structure. Subsequently, a thorough in vitro evaluation of its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, is highly recommended. Mechanistic studies to identify its molecular targets and signaling pathways will be crucial for its further development as a potential drug candidate.

References

-

Jain, K., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o169. [Link]

-

SpectraBase. (n.d.). 6-Chloro-4-methyl-2(1H)-quinolinone. In SpectraBase. [Link]

-

Marella, A., et al. (2013). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

Tan, W., et al. (2012). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 17(6), 6359-6370. [Link]

-

ResearchGate. (n.d.). 1 H NMR of 6-chloro-2-phenylquinoline-4-carboxamide (4d) (DMSOd6, 400 MHz). [Link]

-

Verma, A., et al. (2021). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 11(3), 10483-10503. [Link]

-

Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

-

PubChem. (n.d.). 4-Chloroquinoline. [Link]

-

Pop, A., et al. (2020). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2020(2), M1125. [Link]

-

Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23831-23853. [Link]

-

El-Sayed, M. A. A., et al. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(4), 344-353. [Link]

-

Ghorab, M. M., et al. (2010). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Acta Poloniae Pharmaceutica, 67(2), 143-151. [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylquinoline. [Link]

-

FooDB. (n.d.). Showing Compound 6-Methylquinoline (FDB011115). [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Science. [Link]

-

PubChemLite. (n.d.). 4-chloro-6-methyl-2-phenylquinoline (C16H12ClN). [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - 4-chloro-6-methyl-2-phenylquinoline (C16H12ClN) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Alprazolam - Wikipedia [en.wikipedia.org]

Spectroscopic data for 4-Chloro-6-methyl-2-phenylquinoline (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-methyl-2-phenylquinoline

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 4-Chloro-6-methyl-2-phenylquinoline, a significant heterocyclic compound within the quinoline family. As substituted quinolines are foundational scaffolds in medicinal chemistry and materials science, a thorough understanding of their structural characterization is paramount for researchers, scientists, and professionals in drug development.[1][2][3] This document moves beyond a simple data repository, offering insights into the causality behind spectral features and detailing the experimental methodologies required for robust and reproducible characterization.

Compound Profile:

-

Systematic Name: 4-Chloro-6-methyl-2-phenylquinoline

-

Molecular Formula: C₁₆H₁₂ClN[4]

-

Molecular Weight: 253.73 g/mol [4]

-

CAS Number: 18618-02-5[4]

Chemical Structure:

(Note: An illustrative 2D structure. The actual spatial arrangement is more complex.)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms in a molecule. For 4-Chloro-6-methyl-2-phenylquinoline, both ¹H and ¹³C NMR provide a detailed map of its aromatic and aliphatic regions.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the protons on the quinoline core, the pendant phenyl ring, and the methyl group. The electron-withdrawing nature of the chlorine atom at the C4 position and the nitrogen within the quinoline ring significantly influences the chemical shifts of nearby protons, typically shifting them downfield.[5]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H3 | ~7.3 - 7.5 | Singlet | - | 1H |

| Phenyl-H (ortho) | ~8.1 - 8.3 | Doublet | ~7-8 | 2H |

| Phenyl-H (meta, para) | ~7.4 - 7.6 | Multiplet | - | 3H |

| H5 | ~7.9 - 8.1 | Doublet | ~8-9 | 1H |

| H7 | ~7.6 - 7.8 | Doublet of Doublets | J ≈ 8-9, 2 | 1H |

| H8 | ~7.4 - 7.5 | Singlet (or narrow d) | - | 1H |

| CH₃ (at C6) | ~2.5 | Singlet | - | 3H |

Causality Behind Assignments:

-

H3 Proton: The proton at the C3 position is expected to be a singlet, as adjacent positions (C2 and C4) are fully substituted.

-

Phenyl Protons: The protons on the C2-phenyl group will appear as a complex multiplet. The ortho-protons are shifted downfield due to their proximity to the quinoline nitrogen.

-

Quinoline Protons (H5, H7, H8): These protons on the benzo- portion of the quinoline ring exhibit characteristic splitting patterns. H5 is typically a doublet due to coupling with H7 (a long-range coupling to H8 may occur but is often unresolved). H7 appears as a doublet of doublets from coupling to H5 and H8. H8 is often a singlet or a narrow doublet, influenced by the adjacent methyl group at C6.

-

Methyl Protons: The methyl group at C6 gives rise to a characteristic singlet in the upfield region (~2.5 ppm).

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum will reveal 16 distinct carbon signals, corresponding to the molecular formula. The chemical shifts are highly dependent on the electronic environment, with carbons attached to electronegative atoms (N, Cl) and those in aromatic systems appearing significantly downfield.[5][6]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~158-160 |

| C3 | ~120-122 |

| C4 | ~148-150 |

| C4a | ~147-149 |

| C5 | ~129-131 |

| C6 | ~137-139 |

| C7 | ~126-128 |

| C8 | ~125-127 |

| C8a | ~123-125 |

| Phenyl-C (ipso) | ~138-140 |

| Phenyl-C (ortho) | ~128-130 |

| Phenyl-C (meta) | ~128-130 |

| Phenyl-C (para) | ~129-131 |

| CH₃ (at C6) | ~21-23 |

Causality Behind Assignments:

-

Quaternary Carbons: Carbons directly bonded to heteroatoms, such as C2 (bonded to N and phenyl), C4 (bonded to Cl), and C4a, are significantly deshielded and appear far downfield.

-

Aromatic Carbons: The remaining aromatic carbons of the quinoline and phenyl rings resonate in the typical region of ~120-140 ppm.

-

Aliphatic Carbon: The methyl carbon at C6 is the most shielded, appearing furthest upfield.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-Chloro-6-methyl-2-phenylquinoline.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a clean, dry 5 mm NMR tube.[5]

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve high homogeneity, using the solvent deuterium lock signal.

-

-

¹H Spectrum Acquisition:

-

Acquire a single scan to check signal intensity.

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

Use a proton-decoupled pulse sequence.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

Caption: Correlation of molecular functional groups to their IR absorption regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation pattern.

Mass Spectrum Interpretation

-

Molecular Ion (M⁺): The molecular weight is 253.73 Da. In a mass spectrum, this will appear as the molecular ion peak.

-

Isotopic Pattern: A key diagnostic feature will be the isotopic signature of chlorine. Natural chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two prominent peaks for the molecular ion:

-

M⁺ peak at m/z corresponding to the molecule with ³⁵Cl.

-

M+2 peak at m/z corresponding to the molecule with ³⁷Cl. The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom.

-

-

Fragmentation: Electron Ionization (EI) would likely induce fragmentation. Plausible fragmentation pathways for substituted quinolines include the loss of the chloro or methyl substituents, or cleavage of the phenyl group.

Predicted Key Mass Spectrometry Peaks (EI):

| m/z Value | Ion | Notes |

| ~253/255 | [M]⁺ | Molecular ion peak, showing the characteristic ~3:1 chlorine isotope pattern. |

| ~238/240 | [M - CH₃]⁺ | Loss of the methyl group. The chlorine pattern remains. |

| ~218 | [M - Cl]⁺ | Loss of the chlorine atom. This fragment will not have the M+2 peak. |

| ~176 | [M - C₆H₅]⁺ | Loss of the phenyl group. |

Experimental Protocol: GC-MS with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Gas Chromatography (GC): Inject the solution into the GC. The compound will travel through a capillary column, separating it from any impurities. The retention time is a characteristic of the compound under the specific GC conditions.

-

Ionization (EI): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. It is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the software plots the relative abundance of ions at each m/z value to generate the mass spectrum.

Caption: A plausible fragmentation pathway for 4-Chloro-6-methyl-2-phenylquinoline.

Conclusion

The structural elucidation of 4-Chloro-6-methyl-2-phenylquinoline is definitively achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide an unambiguous map of the proton and carbon skeleton. IR spectroscopy confirms the presence of the key aromatic and chloro functional groups, while mass spectrometry validates the molecular weight and elemental composition through the characteristic chlorine isotopic pattern. The collective data from these techniques provides a robust and self-validating spectroscopic signature essential for quality control, reaction monitoring, and further research in the fields of medicinal and materials chemistry.

References

-

: Provides crystallographic data for a related quinoline derivative, useful for understanding the core structure.

-

: Discusses the synthesis and spectral characterization (IR, ¹H-NMR, MS) of chloro-substituted quinolines.

-

: Lists basic chemical information for a structurally similar compound.

-

: Mentions characterization of quinoline derivatives using IR, ¹H NMR, and mass spectral data.

-

: Contains aggregated spectral information (¹H NMR, ¹³C NMR, IR, MS) for a related chloro-quinoline.

-

: Discusses the electronic structure of substituted quinolines, relevant to their biological activity.

-

: Describes the synthesis and characterization (FTIR) of a similar 6-chloro-phenylquinoline.

-

: Provides the molecular formula, weight, and CAS number for the target compound.

-

: Offers a detailed guide on interpreting NMR spectra of substituted quinolines, including experimental protocols.

-

: Shows an actual ¹H NMR spectrum for a very closely related compound.

-

: Details the analysis of IR and Raman spectra for various quinoline derivatives.

-

: Provides a reference IR spectrum for 4-chloroquinoline.

-

: Explains the fundamental principles of interpreting IR spectra for structure determination.

-

: Provides examples of spectroscopic characterization for various quinoline derivatives.

-

: Details the synthesis and full spectral characterization (FT-IR, ¹H NMR, ¹³C NMR, LC-MS) of a phenylquinoline.

-

: Discusses the spectroscopic characterization of quinoline derivatives.

-

: Describes the biological relevance of a related chloro-methyl-quinoline derivative.

-

: Contains NMR data for various substituted quinolines.

-

: Details the synthesis and characterization (¹H NMR, MS) of a related quinoline, highlighting its importance in medicinal chemistry.

-

: Provides foundational information on the principles of IR spectroscopy.

-

: Includes supplementary material with numerous examples of ¹H and ¹³C NMR spectra for related heterocyclic systems.

-

: Provides a reference ¹³C NMR spectrum.

-

: Describes the synthesis and characterization of a related quinoline derivative.

Sources

4-Chloro-6-methyl-2-phenylquinoline safety, handling, and MSDS information

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-6-methyl-2-phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Inferred Hazard Identification

4-Chloro-6-methyl-2-phenylquinoline is a substituted quinoline, a heterocyclic aromatic compound. Quinoline derivatives are of significant interest in medicinal chemistry and drug development.[1][2] Due to the presence of a chlorinated aromatic system, this compound requires careful handling.

Anticipated GHS Hazard Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

This classification is inferred from structurally similar compounds and should be used as a precautionary guideline.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is a combination of robust engineering controls and appropriate personal protective equipment. The causality behind these recommendations is to minimize all potential routes of exposure: dermal, ocular, and inhalation.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of solid 4-Chloro-6-methyl-2-phenylquinoline and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[3]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure.[7]

| Equipment | Specification | Purpose and Rationale |

| Hand Protection | Nitrile or Neoprene Gloves | Provides a crucial barrier against skin contact.[7] Always inspect gloves for signs of degradation or punctures before use. |

| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[7] |

| Respiratory Protection | N95 Particulate Respirator or Air-Purifying Respirator with Organic Vapor Cartridges | An N95 respirator is recommended for handling the solid form to prevent inhalation of dust particles.[7] For handling solutions, especially if heated or aerosolized, an air-purifying respirator with organic vapor cartridges should be considered. |

| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[7] |

| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a significant risk of splashes, such as during transfers of larger quantities.[7] |

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to ensuring a safe laboratory environment.

Handling:

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[3]

-

Use in a Well-Ventilated Area: All work should be performed in a well-ventilated area, preferably a chemical fume hood.[3][8]

-

Prevent Contact: Avoid contact with skin, eyes, and clothing.[8]

-

Personal Hygiene: Wash hands thoroughly after handling the compound.[4] Do not eat, drink, or smoke in the work area.[4]

Storage:

-

Container: Store in a tightly closed container.

-

Conditions: Keep in a dry, cool, and well-ventilated place.[3][8]

-

Incompatibilities: Store away from incompatible materials. While specific incompatibility data is not available, as a precaution, avoid storage with strong oxidizing agents.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[8] If you feel unwell, call a POISON CENTER or doctor.

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[9] If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash it before reuse.

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell.[4] Rinse mouth.[4] Do NOT induce vomiting.

Spill Response Protocol:

This protocol is designed for a minor laboratory spill. For large spills, evacuate the area and contact your institution's emergency response team.

-

Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[10]

-

Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all sources of ignition.[11]

-

Don PPE: Before attempting cleanup, don the appropriate personal protective equipment, including respiratory protection if necessary.[10]

-

Containment: Confine the spill to a small area.[11] For liquid spills, use an inert absorbent material like vermiculite or sand.[11] For solid spills, carefully sweep the material to avoid creating dust.

-

Cleanup: Collect the absorbed or spilled material and place it into a suitable, labeled container for hazardous waste disposal.[3][12]

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[7][12]

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4]

Disposal Considerations

All waste containing 4-Chloro-6-methyl-2-phenylquinoline, including contaminated PPE and cleanup materials, must be treated as hazardous waste.

-

Product: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.

Consult with your institution's environmental health and safety office for specific disposal guidelines.[4]

Conclusion

While 4-Chloro-6-methyl-2-phenylquinoline presents certain hazards, a proactive and informed approach to safety can effectively mitigate these risks. By understanding the inferred hazards, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can handle this compound with a high degree of safety. This guide serves as a foundational document; always consult your institution's specific chemical hygiene plan and safety protocols.

References

-

Sundar, J. K., Natarajan, S., Sarveswari, S., Vijayakumar, V., Suresh, J., & Lakshman, P. L. N. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o169. Retrieved from [Link]

-

DC Chemicals. 4-Chloro-2-methylquinoline MSDS. Retrieved from [Link]

-

ChemSynthesis. 4-butyl-6-chloro-2-phenylquinoline. Retrieved from [Link]

-

PubChem. 4-Chloro-2-methylquinoline. Retrieved from [Link]

-

PubChem. 4-Chloroquinoline. Retrieved from [Link]

-

European Chlorinated Solvent Association. Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. Chemical Spill Procedures. Retrieved from [Link]

-

University of Toronto Environmental Health & Safety. Chemical Spill Procedures. Retrieved from [Link]

-

IPI Global. Safe and efficient handling of chlorinated solvents. Retrieved from [Link]

-

Olin Chlor Alkali. chlorinated solvents - product stewardship manual. Retrieved from [Link]

-

Chem Klean. Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

-

ResearchGate. (PDF) Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]

-

Montana Tech. Emergency Response Procedures for Radioactive Spill or Emergency. Retrieved from [Link]

-

Wikipedia. Alprazolam. Retrieved from [Link]

-

European Chlorinated Solvent Association. Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

-

Safe Work Australia. GHS Hazardous Chemical Information List. Retrieved from [Link]

Sources

- 1. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. 4-Chloro-2-methylquinoline|MSDS [dcchemicals.com]

- 5. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 12. chemkleancorp.com [chemkleancorp.com]

Methodological & Application

Application Note: A Robust RP-HPLC Method for the Quantification of 4-Chloro-6-methyl-2-phenylquinoline

Abstract

This application note details a highly specific and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloro-6-methyl-2-phenylquinoline. This method is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various sample matrices. The described protocol has been developed based on established chromatographic principles and is presented with a comprehensive validation framework aligned with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][2][3][4]

Introduction

4-Chloro-6-methyl-2-phenylquinoline is a substituted quinoline derivative. The quinoline scaffold is a significant structural motif in numerous biologically active compounds and pharmaceutical agents.[5] Accurate and precise quantification of such compounds is paramount for quality control, stability testing, and pharmacokinetic studies in the drug development pipeline.[6][7] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[6][7][8]

This document provides a detailed protocol for the quantification of 4-Chloro-6-methyl-2-phenylquinoline using RP-HPLC with UV detection. The rationale behind the selection of chromatographic conditions is discussed, and a comprehensive guide to method validation is provided to demonstrate the method's performance characteristics.

Physicochemical Properties of 4-Chloro-6-methyl-2-phenylquinoline

Understanding the physicochemical properties of the analyte is crucial for developing a successful HPLC method.[8]

-

Structure:

Caption: Chemical Structure of 4-Chloro-6-methyl-2-phenylquinoline

-

Molecular Formula: C₁₆H₁₂ClN

-

Molecular Weight: 253.73 g/mol

-

General Solubility: Based on its structure, which includes a largely non-polar aromatic system, 4-Chloro-6-methyl-2-phenylquinoline is expected to be soluble in organic solvents like acetonitrile and methanol, and poorly soluble in water.[9]

-

UV Absorbance: The extended aromatic system of the quinoline ring and the phenyl substituent suggests strong UV absorbance. A wavelength in the range of 230-280 nm is a suitable starting point for detection.

Recommended HPLC Method

This method was developed to provide a robust and efficient separation of 4-Chloro-6-methyl-2-phenylquinoline. A reverse-phase approach is chosen as it is well-suited for the separation of non-polar to moderately polar compounds.[10]

Chromatographic Conditions

| Parameter | Recommended Setting | Justification |

| HPLC System | Any standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector. | Standard equipment ensures broad applicability. |

| Column | C18, 4.6 x 150 mm, 5 µm | C18 columns are a common starting point for reverse-phase chromatography, offering good retention for non-polar compounds.[11] The specified dimensions provide a good balance between resolution and analysis time.[12][13] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Phosphoric acid is used to control the pH of the mobile phase and sharpen the peak shape of the basic quinoline nitrogen by suppressing its ionization.[14] |

| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase HPLC with good UV transparency and low viscosity.[14] |

| Gradient Program | 0-10 min: 60-80% B10-12 min: 80-60% B12-15 min: 60% B (re-equilibration) | A gradient elution is recommended to ensure the elution of any potential impurities with different polarities and to maintain a reasonable analysis time.[12][13] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.[12] |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |

| Detection | UV at 254 nm | This wavelength is a common choice for aromatic compounds and is expected to provide good sensitivity for the quinoline chromophore. The optimal wavelength should be confirmed by analyzing a standard solution with a diode array detector. |

| Injection Volume | 10 µL | A small injection volume minimizes the risk of peak distortion and column overload. |

| Run Time | 15 minutes | This allows for the elution of the analyte and re-equilibration of the column for the next injection. |

Rationale for Method Development

The choice of a C18 column is based on the hydrophobic nature of 4-Chloro-6-methyl-2-phenylquinoline. The mobile phase, consisting of an acidified aqueous phase and an organic modifier (acetonitrile), allows for the fine-tuning of the analyte's retention time. The gradient elution ensures that the analyte is eluted with a good peak shape and that any potential, more strongly retained impurities are washed from the column.

Method Validation Protocol

To ensure that the analytical method is suitable for its intended purpose, it must be validated according to ICH guidelines.[1][2][3][4] The following parameters should be assessed:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[15] This can be demonstrated by analyzing a placebo (matrix without the analyte) and a spiked sample to ensure no interfering peaks are present at the retention time of 4-Chloro-6-methyl-2-phenylquinoline. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should also be performed to demonstrate that the degradation products do not interfere with the quantification of the analyte.[16]

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[15]

-

Procedure: Prepare a series of at least five standard solutions of 4-Chloro-6-methyl-2-phenylquinoline at different concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). Inject each standard in triplicate.

-

Acceptance Criteria: A linear relationship between the peak area and concentration should be observed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[17]

Table 1: Example Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 152,340 |

| 25 | 380,850 |

| 50 | 761,700 |

| 100 | 1,523,400 |

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[15]

-

Procedure: Perform recovery studies by spiking a placebo with known concentrations of 4-Chloro-6-methyl-2-phenylquinoline at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

-

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[17]

Table 2: Example Accuracy Data

| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |

| 80% | 40 | 39.8 | 99.5 |

| 100% | 50 | 50.3 | 100.6 |

| 120% | 60 | 59.5 | 99.2 |

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[15]

-

Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.[17]

Table 3: Example Precision Data

| Precision Type | %RSD |

| Repeatability | 0.8% |

| Intermediate Precision | 1.2% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

-

Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

-

Acceptance Criteria: The LOQ should be demonstrated to be quantifiable with acceptable precision and accuracy.

Table 4: Example LOD and LOQ

| Parameter | Value (µg/mL) |

| LOD | 0.1 |

| LOQ | 0.3 |

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]

-

Procedure: Introduce small variations to the method parameters, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2% organic)

-

pH of the aqueous phase (± 0.2 units)

-

-

Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within acceptable limits, and the quantification results should not be significantly affected.

Experimental Protocols

Preparation of Mobile Phases

-

Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

-

Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of 4-Chloro-6-methyl-2-phenylquinoline reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

-

Working Standard Solutions: Prepare working standards by serial dilution of the stock solution with the mobile phase (at the initial gradient composition) to achieve the desired concentrations for linearity, accuracy, and precision studies.

Sample Preparation

The sample preparation procedure will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For drug products, extraction or filtration may be necessary. A generic procedure is outlined below:

-

Accurately weigh a portion of the sample expected to contain approximately 5 mg of 4-Chloro-6-methyl-2-phenylquinoline.

-

Transfer to a 50 mL volumetric flask.

-

Add approximately 30 mL of acetonitrile and sonicate for 10 minutes to dissolve.

-

Dilute to volume with acetonitrile and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Workflow Diagrams

Caption: General HPLC Analysis Workflow

Caption: Method Validation Logical Flow

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust approach for the quantitative determination of 4-Chloro-6-methyl-2-phenylquinoline. The method is straightforward to implement and, upon successful validation, is suitable for routine analysis in a quality control environment. The provided validation framework ensures that the method's performance is well-documented and meets the stringent requirements of the pharmaceutical industry.

References

-

National Center for Biotechnology Information. (n.d.). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. PubChem. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

- Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

-

International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

- Patel, D. et al. (2011). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.

-

Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

- Esteve, C. et al. (2006). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.

-

SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

-

International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

- Al-Adham, I. K. I. et al. (2023).

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

- Singh, S. et al. (2023). A New Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Determination of Kinetin Riboside (Plant Hormone) in Dequalinium Chloride Based Self-assembled Vesicles: Development, Validation, and Force Degradation Study.

- Cichocki, A. (2022). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager.

- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience.

-

PharmaCores. (n.d.). HPLC analytical Method development: an overview. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

- Hopkins, W. S. et al. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of The American Society for Mass Spectrometry.

- Thakur, G. S. et al. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series.

-

AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

- Santasania, C. T. et al. (n.d.). HPLC Column Comparison Screening Study for Reversed Phase Columns. Supelco.

- Jeyaperumal, K. S. et al. (2009). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate.

- Bou-Salah, L. et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity.

-

Wikipedia. (n.d.). Alprazolam. Retrieved from [Link]

- Dong, M. W. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.

-

ChemSynthesis. (n.d.). 4-butyl-6-chloro-2-phenylquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Chloro-2-phenylquinoline-4-carboxylic acid. PubChem. Retrieved from [Link]

Sources

- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. database.ich.org [database.ich.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. iipseries.org [iipseries.org]

- 6. asianjpr.com [asianjpr.com]

- 7. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]

- 8. HPLC Method development: an overview. | PharmaCores [pharmacores.com]

- 9. Alprazolam - Wikipedia [en.wikipedia.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. lcms.cz [lcms.cz]

- 12. pharmtech.com [pharmtech.com]

- 13. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]

- 14. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Researcher's Guide to Bioactivity Screening of Quinoline Libraries

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in compounds with diverse and potent biological activities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of bioactivity screening for quinoline-based compound libraries. We move beyond mere procedural lists to explain the causal logic behind experimental choices, ensuring that each protocol is a self-validating system. This guide details robust, field-proven protocols for primary screening in anticancer, antimicrobial, and enzyme inhibition assays, and outlines the subsequent steps of hit confirmation and data analysis. Our objective is to equip researchers with the foundational principles and practical methodologies required to efficiently navigate the early stages of drug discovery and identify promising lead candidates from quinoline libraries.

Part I: Foundational Principles of Library Screening

The Quinoline Scaffold: A Privileged Core in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is not merely another heterocyclic structure; it is a validated pharmacophore with a rich history in therapeutic development. Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This versatility stems from the scaffold's unique electronic properties and its three-dimensional shape, which allows it to interact with a wide array of biological targets through various non-covalent interactions. When embarking on a screening campaign, understanding this inherent potential is crucial, as it informs the types of assays that are most likely to yield meaningful results.

Strategic Design of a Screening Cascade

A successful screening campaign is not a single experiment but a multi-stage, logical workflow designed to systematically reduce a large library to a small number of validated hits.[3] This process, often called a "screening cascade," is essential for efficiently managing time and resources.

The primary goal is to minimize false negatives (missing an active compound) in the initial screens while systematically eliminating false positives (inactive compounds that appear active) in subsequent validation steps.

Caption: A typical high-throughput screening (HTS) cascade.

Assay Quality Control: The Z'-Factor

Before committing a valuable library to a full-scale screen, the robustness of the assay itself must be validated. The Z'-factor (Z-prime factor) is a statistical parameter that provides a quantitative measure of assay quality.[4] It evaluates the separation between the signals of the positive and negative controls in relation to the variability within those controls.[5]

Formula: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where:

-

μ_p and σ_p are the mean and standard deviation of the positive control.

-

μ_n and σ_n are the mean and standard deviation of the negative control.

The Z'-factor is calculated from control wells on a dedicated assay validation plate before screening the library. This step is non-negotiable; a poor Z'-factor predicts that the screen will be unable to reliably distinguish hits from noise.[6]

| Z'-Factor Value | Interpretation | Action |

| > 0.5 | Excellent Assay | Proceed with HTS. |

| 0 to 0.5 | Marginal Assay | Optimization needed. Results may be variable. |

| < 0 | Unacceptable Assay | Do not screen. The assay is unreliable. |

| Table 1. Interpretation of Z'-Factor values for assay quality assessment.[7] |

Part II: Core Bioactivity Screening Protocols

The following protocols are presented as robust starting points. It is imperative to optimize parameters such as cell seeding density, incubation times, and reagent concentrations for your specific cell lines, microbial strains, or enzyme systems.

Protocol 1: Anticancer Activity - Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[8] It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan crystals. The intensity of the purple color, measured by absorbance, is proportional to the number of viable cells.

Caption: Mechanism of a competitive kinase inhibitor.

Methodology (Example using a luminescence-based assay like ADP-Glo™):

-

Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, quinoline compounds) in a suitable kinase buffer.

-

Compound Plating: Dispense quinoline compounds into a 384-well low-volume plate. Include positive (known inhibitor, e.g., Staurosporine) and negative (DMSO) controls.

-

Kinase Reaction:

-

Add the kinase enzyme to the wells containing the compounds and incubate briefly to allow for binding.

-

Initiate the reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes). The reaction progress is linear during this period.

-

-

Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly generated ADP into a luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

-

Data Analysis:

-

A lower luminescent signal indicates inhibition of the kinase.

-

Calculate the percentage of inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

-

Part III: From Hit to Lead: Confirmation and Analysis

A primary screen identifies "hits," but these are preliminary and require rigorous validation. The goal is to confirm activity and determine potency. [3]

Hit Confirmation

Primary hits, often identified from a single concentration screen, must be re-tested. This involves sourcing a fresh powder sample of the compound, confirming its identity and purity, and re-testing it in the primary assay to ensure the activity is reproducible.

Dose-Response Analysis and IC₅₀/EC₅₀ Determination

Once a hit is confirmed, its potency must be quantified. This is achieved by performing a dose-response experiment, where the compound is tested across a range of concentrations (typically using a 10-point, 3-fold serial dilution). [9] The results are plotted with the compound concentration on the x-axis (log scale) and the percentage inhibition or response on the y-axis. A sigmoidal curve is fitted to the data to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). [10]This value represents the concentration at which the compound elicits 50% of its maximal effect and is a critical metric for comparing the potency of different compounds.

| Compound ID | Primary Screen (% Inh @ 10 µM) | Confirmed? | IC₅₀ (µM) |

| QL-001 | 85.2 | Yes | 1.2 |

| QL-002 | 55.1 | Yes | 8.7 |

| QL-003 | 92.5 | No (Inactive) | > 50 |

| QL-004 | 15.6 | N/A | N/A |

| Table 2. Example data from a screening and hit confirmation workflow. |

Orthogonal Assays

To further validate a hit and ensure its activity is not an artifact of the primary assay format, it is crucial to test it in an orthogonal assay . [3]This is a mechanistically different assay that measures the same biological endpoint. For example, if a compound was identified as a hit in a luminescence-based kinase assay, its activity could be confirmed using a fluorescence resonance energy transfer (F-RET) or a cell-based phosphorylation assay. [11]This step provides confidence that the compound's activity is genuine and target-specific.

Conclusion

The screening of quinoline libraries is a proven strategy for identifying novel bioactive compounds. Success, however, is not guaranteed by the library alone. It is contingent upon a meticulously planned experimental design, the use of robust and validated assays, and a systematic approach to hit confirmation and characterization. By understanding the principles behind each protocol—from assay development and statistical validation with the Z'-factor to dose-response analysis and orthogonal testing—researchers can significantly enhance the efficiency and reliability of their drug discovery efforts. This guide provides the foundational framework and detailed protocols to empower scientists to unlock the full therapeutic potential hidden within their quinoline libraries.

References

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]

-

High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Platypus Neuroscience. Retrieved from [Link]

-

Desai, N. C., et al. (2020). Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

-

Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Retrieved from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

-

K-H. kim, et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Retrieved from [Link]

-

Z-factor. (n.d.). Wikipedia. Retrieved from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

-

Bioactive compounds with quinoline as the core structure. (n.d.). ResearchGate. Retrieved from [Link]

-

Parham, F., et al. (2009). Dose-Response Modeling of High-Throughput Screening Data. Journal of Biomolecular Screening. Retrieved from [Link]

-

Screening assays for tyrosine kinase inhibitors: A review. (2023). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Versatile Hit-Finding Strategies for Successful Drug Discovery Programs. (2023). Eurofins Discovery. Retrieved from [Link]

-

Design, synthesis, and antiproliferative screening of new quinoline derivatives. (2024). BMC Chemistry. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. Retrieved from [Link]

-

Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved from [Link]

-

Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2021). Bioinformatics. Retrieved from [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. Retrieved from [Link]

-

InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). BellBrook Labs. Retrieved from [Link]

-

High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review. Retrieved from [Link]

-

Beyond exposure-response: A tutorial on statistical considerations in dose-ranging studies. (2019). Clinical and Translational Science. Retrieved from [Link]

-

Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved from [Link]

-

Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay | Full Video. (2025). YouTube. Retrieved from [Link]

-

Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from [Link]

-

Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2025). ResearchGate. Retrieved from [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

Sources

- 1. Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Z-factor - Wikipedia [en.wikipedia.org]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. youtube.com [youtube.com]

- 10. Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

Application Note & Protocols: A Modular Approach to the Synthesis of 4-Chloro-6-methyl-2-phenylquinoline Analog Libraries for Drug Discovery

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, the 4-chloro-6-methyl-2-phenylquinoline framework serves as a versatile starting point for the development of novel compounds with potential biological activities, including anti-HBV and anti-tuberculosis properties.[1][2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the efficient construction of a diverse library of 4-chloro-6-methyl-2-phenylquinoline analogs. We detail a robust two-part synthetic strategy: the initial synthesis of the core scaffold followed by its systematic diversification using modern palladium-catalyzed cross-coupling reactions. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles, detailed step-by-step methodologies, and guidelines for characterization and purification.

Strategic Overview: A Two-Pronged Approach to Library Synthesis

The creation of a chemical library for structure-activity relationship (SAR) studies hinges on a modular and efficient synthetic strategy. Our approach is bifurcated:

-

Core Scaffold Synthesis: First, we construct the foundational 4-chloro-6-methyl-2-phenylquinoline molecule. This involves a classical heterocyclic cyclization followed by activation of the C4 position.

-

Parallel Diversification: With the core in hand, the reactive C4-chloro group acts as a versatile "handle." We leverage high-yield, palladium-catalyzed cross-coupling reactions to introduce a wide array of chemical moieties, enabling the rapid generation of dozens of unique analogs from a single, common intermediate.

This strategy maximizes efficiency, allowing for the exploration of chemical space around the quinoline core with minimal repetitive synthesis.

Figure 1: Overall workflow for the synthesis of the 4-chloro-6-methyl-2-phenylquinoline core and its subsequent diversification into a chemical library.

Part I: Synthesis of the Core 4-Chloro-6-methyl-2-phenylquinoline Scaffold

The initial goal is the efficient, gram-scale synthesis of the key chloroquinoline intermediate. We employ the Combes quinoline synthesis, a reliable and powerful method for constructing 2,4-disubstituted quinolines.

Rationale for Synthetic Route: The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[3][4][5] For our target, we react 4-methylaniline with ethyl benzoylacetate. This choice is deliberate:

-

Convergent: It rapidly assembles the core quinoline ring system in a single cyclization step.

-

Regiocontrol: The substitution pattern of the aniline and the β-dicarbonyl compound directly dictates the final placement of the methyl and phenyl groups on the quinoline core.

-

Scalability: The reaction is amenable to larger scales with readily available and inexpensive starting materials.

The mechanism proceeds via the formation of an enamine intermediate, which then undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration to yield the quinolin-4-ol product.[4][6]

Detailed Protocol 1: Synthesis of 6-Methyl-2-phenylquinolin-4-ol

This protocol details the acid-catalyzed cyclocondensation to form the quinolone precursor.

Materials:

| Reagent | M.W. ( g/mol ) | Amount | Molar Eq. |

| 4-Methylaniline | 107.15 | 10.7 g | 1.0 |

| Ethyl Benzoylacetate | 192.21 | 19.2 g | 1.0 |

| Polyphosphoric Acid (PPA) | - | ~150 g | Catalyst/Solvent |

| Ethanol (95%) | 46.07 | As needed | Recrystallization |

Procedure:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a heating mantle, combine 4-methylaniline (10.7 g, 1.0 eq) and ethyl benzoylacetate (19.2 g, 1.0 eq).

-

Initial Condensation: Stir the mixture at 110°C for 30 minutes. An intermediate Schiff base will form, often accompanied by the evolution of water.

-

Cyclization: Carefully add polyphosphoric acid (~150 g) to the flask. The mixture will become viscous. Increase the temperature to 140°C and stir vigorously for 2-3 hours.

-

Scientist's Note: PPA acts as both the acidic catalyst and a dehydrating agent, driving the reaction to completion. Vigorous stirring is crucial for ensuring homogeneity in the viscous mixture.

-

-

Reaction Quench: Allow the reaction to cool to approximately 80-90°C. Cautiously pour the viscous mixture onto ~500 g of crushed ice in a large beaker with stirring. This will hydrolyze the PPA and precipitate the product.

-

Neutralization & Isolation: Slowly neutralize the acidic slurry with a concentrated sodium hydroxide solution until the pH is ~7-8. The precipitate will become more granular.

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 200 mL) to remove inorganic salts.

-

Purification: Dry the crude solid in a vacuum oven. Recrystallize the product from hot ethanol to yield 6-methyl-2-phenylquinolin-4-ol as a solid.

Detailed Protocol 2: Synthesis of 4-Chloro-6-methyl-2-phenylquinoline

This step converts the C4-hydroxyl group into a chloride, an excellent leaving group for subsequent nucleophilic aromatic substitution and cross-coupling reactions.

Materials:

| Reagent | M.W. ( g/mol ) | Amount | Molar Eq. |

| 6-Methyl-2-phenylquinolin-4-ol | 235.28 | 10.0 g | 1.0 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 50 mL | Excess |

| Dichloromethane (DCM) | 84.93 | As needed | Extraction |

| Saturated NaHCO₃ solution | - | As needed | Work-up |

Procedure:

-

Safety First: Phosphorus oxychloride is highly corrosive and reacts violently with water. This entire procedure must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and safety goggles.[7][8][9]

-

Reaction Setup: To a 100 mL round-bottom flask containing 6-methyl-2-phenylquinolin-4-ol (10.0 g, 1.0 eq), slowly add phosphorus oxychloride (50 mL) at room temperature.

-

Chlorination: Attach a reflux condenser and heat the mixture to reflux (approx. 105-110°C) for 3-4 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

-

Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator connected to a base trap (containing NaOH solution).

-

Work-up: Cautiously quench the residue by slowly adding it to a beaker of crushed ice (~400 g) with stirring. A precipitate will form.

-

Neutralization: Slowly add saturated sodium bicarbonate (NaHCO₃) solution to the slurry until gas evolution ceases and the pH is neutral (~7).

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent like ethanol or isopropanol to yield the pure 4-chloro-6-methyl-2-phenylquinoline core.

Part II: Library Diversification via Palladium-Catalyzed Cross-Coupling

The 4-chloroquinoline core is now primed for diversification. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery for their reliability, functional group tolerance, and the strength of the C-C and C-N bonds they form.[10][11][12][13]

Figure 2: Diversification pathways from the chloroquinoline core using palladium-catalyzed cross-coupling reactions.

General Protocol 3A: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is ideal for introducing diverse aryl and heteroaryl moieties, allowing for exploration of steric and electronic effects at the C4 position.[14][15][16][17]

Representative Reaction Conditions:

| Component | Example | Purpose |

| Aryl Halide | 4-Chloro-6-methyl-2-phenylquinoline (1.0 eq) | Electrophile |

| Boronic Acid | Arylboronic Acid (1.2 - 1.5 eq) | Nucleophile Source |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Palladium Source |

| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq) | Activates Boronic Acid |

| Solvent | Dioxane/H₂O or DMF | Reaction Medium |

Procedure:

-

To a reaction vial, add the 4-chloroquinoline core (e.g., 100 mg, 1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (3 mol%), and the base (2.0 eq).

-

Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent (e.g., 3 mL of 4:1 Dioxane:Water).

-

Seal the vial and heat the reaction mixture at 80-100°C for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to obtain the 4-aryl analog.[2]

General Protocol 3B: Buchwald-Hartwig Amination for C-N Bond Formation

This powerful reaction enables the synthesis of a wide range of arylamines, which are critical functional groups in many bioactive molecules.[10][18][19][20]

Representative Reaction Conditions:

| Component | Example | Purpose |

| Aryl Halide | 4-Chloro-6-methyl-2-phenylquinoline (1.0 eq) | Electrophile |

| Amine | Primary or Secondary Amine (1.2 - 1.5 eq) | Nucleophile |

| Catalyst | Pd₂(dba)₃ (1-2 mol%) with a ligand | Palladium Source |

| Ligand | XPhos, SPhos, or BINAP (2-5 mol%) | Stabilizes Pd, facilitates reaction |

| Base | NaOt-Bu or K₃PO₄ (1.5 - 2.0 eq) | Strong, non-nucleophilic base |

| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous Reaction Medium |

Procedure:

-

In an oven-dried vial under an inert atmosphere, combine the 4-chloroquinoline core (1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., XPhos, 4 mol%).

-

Add the base (e.g., NaOt-Bu, 1.5 eq).

-

Add the anhydrous solvent (e.g., Toluene), followed by the amine coupling partner (1.2 eq).

-

Seal the vial and heat to 90-110°C for 6-24 hours, monitoring by LC-MS.

-

After cooling, quench the reaction by adding water. Extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

General Protocol 3C: Sonogashira Coupling for C-C(sp) Bond Formation

The Sonogashira coupling introduces a rigid alkynyl linker, which can be used to probe deeper pockets in a binding site or as a handle for further chemistry, such as click reactions.[13]

Representative Reaction Conditions:

| Component | Example | Purpose |

| Aryl Halide | 4-Chloro-6-methyl-2-phenylquinoline (1.0 eq) | Electrophile |

| Alkyne | Terminal Alkyne (1.5 eq) | Nucleophile |

| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Palladium Source |

| Cu Co-catalyst | CuI (5-10 mol%) | Co-catalyst |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Base and Solvent |

| Solvent | THF or DMF (if needed) | Co-solvent |

Procedure:

-

To a reaction vial, add the 4-chloroquinoline core (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).

-

Evacuate and backfill the vial with an inert gas.

-

Add the solvent (e.g., Et₃N or a mixture of THF/DIPA), followed by the terminal alkyne (1.5 eq).

-

Stir the reaction at a temperature ranging from room temperature to 60°C for 2-12 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by flash chromatography to isolate the 4-alkynyl product.

Compound Characterization and Purification

Rigorous analytical chemistry is essential to confirm the identity and purity of each analog in the library.

-

Purification: Flash column chromatography on silica gel is the primary method for purifying the final compounds.[21] For challenging separations or final polishing, preparative HPLC can be employed. Recrystallization is a viable option for highly crystalline solids.[22]

-

Structural Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The aromatic region of the ¹H NMR spectrum will show characteristic signals for the quinoline core, while new signals corresponding to the introduced moiety will confirm a successful coupling.[23][24][25][26]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of each new analog, providing definitive proof of its identity.

-

Purity Analysis: Purity of the final compounds should be assessed by HPLC, ideally with detection at multiple wavelengths, aiming for >95% purity for compounds intended for biological screening.

-

Data Logging Template:

| Analog ID | Structure | Yield (%) | ¹H NMR (Key Shifts, δ ppm) | HRMS (m/z) [M+H]⁺ | HPLC Purity (%) |

| LIB-001 | |||||

| LIB-002 | |||||

| ... |

Safety Precautions

Chemical synthesis requires a commitment to safety.

-